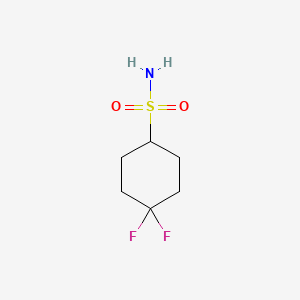

4,4-Difluorocyclohexane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11F2NO2S |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

4,4-difluorocyclohexane-1-sulfonamide |

InChI |

InChI=1S/C6H11F2NO2S/c7-6(8)3-1-5(2-4-6)12(9,10)11/h5H,1-4H2,(H2,9,10,11) |

InChI Key |

MEBIJVCCMYLFGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1S(=O)(=O)N)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,4 Difluorocyclohexane 1 Sulfonamide

Strategies for the Preparation of the 4,4-Difluorocyclohexane Scaffold

The construction of the 4,4-difluorocyclohexane ring system is a crucial step in the synthesis of the target sulfonamide. Key approaches to this scaffold include deoxofluorination of ketone precursors, cyclization reactions to form the difluorinated ring, and stereoselective methods to control the spatial arrangement of substituents.

Deoxofluorination Approaches to 4,4-Difluorocyclohexanone (B151909) Precursors

A common and effective method for introducing geminal difluoro groups into a cyclic system is the deoxofluorination of a corresponding ketone. In this context, 4,4-difluorocyclohexanone serves as a valuable precursor to the desired 4,4-difluorocyclohexane-1-sulfonamide (B6233897). The synthesis of 4,4-difluorocyclohexanone can be achieved from 1,4-cyclohexanedione (B43130) monoethylene ketal.

The deoxofluorination of the carbonyl group is typically accomplished using specialized fluorinating agents. Diethylaminosulfur trifluoride (DAST) and its analogues are widely used for this transformation. researchgate.net These reagents react with the ketone to replace the carbonyl oxygen with two fluorine atoms. Another modern fluorinating agent that can be employed is XtalFluor-E, which has been shown to be effective in the eliminative deoxofluorination of cyclohexanone (B45756) derivatives. acs.org

A representative synthesis of 4,4-difluorocyclohexanone is outlined below:

| Step | Starting Material | Reagent(s) | Product | Yield |

| 1 | 1,4-Cyclohexanedione monoethylene ketal | Diethylaminosulfur trifluoride (DAST) | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | - |

| 2 | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | Aqueous HCl | 4,4-Difluorocyclohexanone | 93% |

This two-step process provides a reliable route to the key 4,4-difluorocyclohexanone intermediate. chemicalbook.com The availability and reactivity of this ketone make it a central building block for accessing various 4,4-difluorocyclohexane derivatives.

Cyclization Reactions for Difluorocyclohexane Ring Formation

While the deoxofluorination of pre-existing cyclohexanone rings is a primary strategy, the formation of the 4,4-difluorocyclohexane scaffold can also be envisioned through cyclization reactions. These methods would involve the construction of the six-membered ring from acyclic precursors already containing the gem-difluoro unit.

For instance, difluorocarbene-triggered cyclization reactions have been developed for the synthesis of other fluorinated heterocycles and carbocycles. researchgate.net While a specific application for the direct synthesis of the 4,4-difluorocyclohexane ring from acyclic difluoro precursors is not extensively documented in the readily available literature, this approach remains a plausible synthetic strategy. Such a reaction could potentially involve the reaction of a difluorinated C1 synthon with a suitable C5 dielectrophile or a related Michael addition-type cyclization. The development of such cyclization methodologies could offer an alternative and potentially more convergent route to the desired scaffold.

Stereoselective Synthesis of 4,4-Difluorocyclohexane Derivatives

The introduction of chirality and the control of stereochemistry are of significant importance in medicinal chemistry. While the parent this compound is achiral, the synthesis of substituted, chiral derivatives often requires stereoselective methods.

One approach to achieving stereoselectivity in the synthesis of fluorinated cyclohexanes involves starting from chiral precursors and employing reactions that proceed with high stereocontrol. For example, the synthesis of stereoisomers of tetrafluorocyclohexylamine has been achieved starting from benzonitrile (B105546) via a Birch reduction, followed by double epoxidation and hydrofluorination ring-opening reactions. beilstein-journals.org This strategy highlights how the stereochemistry of intermediates can be controlled and carried through a synthetic sequence.

A more direct approach to stereoselective fluorination involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pair (FLP) mediated monoselective C-F activation with a chiral Lewis base. semanticscholar.org This method allows for the stereoselective formation of a C-F bond, leading to enantioenriched products. While this has been demonstrated on other systems, its application to a prochiral 4,4-difluorocyclohexane derivative could potentially provide access to chiral building blocks.

Approaches for the Formation of the Sulfonamide Linkage

Once the 4,4-difluorocyclohexane scaffold is in hand, the next critical step is the formation of the sulfonamide bond. This is typically achieved through the reaction of an amine with a sulfonyl chloride or by employing alternative sulfonylation methodologies.

Reaction of Amines with Sulfonyl Chlorides and Related Reagents

The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ucl.ac.uk This reaction is generally high-yielding and proceeds under mild conditions.

In the context of synthesizing this compound, two main pathways can be envisaged using this classical approach:

Reaction of 4,4-difluorocyclohexylamine with a sulfonylating agent: This would involve the synthesis of 4,4-difluorocyclohexylamine as a key intermediate. This amine can be prepared from 4,4-difluorocyclohexanone via reductive amination. The subsequent reaction with a simple sulfonyl chloride, such as sulfuryl chloride in the presence of a suitable amine source, would yield the target primary sulfonamide.

Reaction of 4,4-difluorocyclohexane-1-sulfonyl chloride with an amine: This pathway requires the preparation of 4,4-difluorocyclohexane-1-sulfonyl chloride. This sulfonyl chloride can be synthesized from the corresponding thiol, 4,4-difluorocyclohexane-1-thiol, through oxidation. The reaction of this sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent would then furnish the desired sulfonamide.

The choice between these two pathways would depend on the availability and ease of synthesis of the respective precursors.

Alternative Sulfonylation Methodologies

Beyond the classical sulfonyl chloride-amine coupling, several alternative methods for sulfonamide synthesis have been developed. These methods often offer advantages in terms of milder reaction conditions, broader substrate scope, or the avoidance of preparing and handling sensitive sulfonyl chlorides.

One such alternative is the one-pot synthesis of sulfonamides from thiols . This process involves the in-situ oxidation of a thiol to a reactive sulfonylating species, which then reacts with an amine present in the same reaction vessel. A combination of hydrogen peroxide and thionyl chloride has been reported as a highly reactive reagent system for the direct oxidative conversion of thiols to the corresponding sulfonyl chlorides, which can then be trapped with an amine to form the sulfonamide in excellent yields. organic-chemistry.orgorganic-chemistry.org This one-pot procedure streamlines the synthetic process and avoids the isolation of the intermediate sulfonyl chloride.

Another innovative approach involves the decarboxylative halosulfonylation of carboxylic acids . This method allows for the conversion of an aromatic carboxylic acid to a sulfonyl chloride, which can then be reacted with an amine in a one-pot fashion to generate the sulfonamide. acs.orgprinceton.edu While this has been primarily demonstrated for aromatic systems, the development of analogous methods for aliphatic carboxylic acids could provide a novel entry to compounds like this compound starting from 4,4-difluorocyclohexanecarboxylic acid. chemicalbook.com

The following table summarizes some of the key reagents used in alternative sulfonylation methods:

| Method | Key Reagents | Precursor | Product |

| One-pot from Thiol | H₂O₂ / SOCl₂ | Thiol, Amine | Sulfonamide |

| Decarboxylative Halosulfonylation | Copper catalyst, SO₂, Halogen source | Carboxylic Acid, Amine | Sulfonamide |

These alternative methodologies provide valuable tools for the synthesis of sulfonamides and could be applied to the preparation of this compound, potentially offering more efficient and versatile synthetic routes.

Microwave-Assisted Synthesis of Sulfonamide Analogues

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. researchgate.net In the context of sulfonamide synthesis, microwave irradiation has been successfully employed to accelerate the reaction between sulfonyl chlorides and amines, a key step in the formation of the sulfonamide bond. researchgate.net

A general approach for the microwave-assisted synthesis of sulfonamides involves the reaction of a sulfonic acid with an activating agent, such as 2,4,6-trichloro- researchgate.netnih.govlibretexts.org-triazine (TCT), to form an in situ sulfonyl chloride intermediate. This is followed by the addition of an amine. researchgate.netorganic-chemistry.org The entire process can often be carried out in a one-pot fashion, simplifying the experimental procedure. researchgate.net

For the synthesis of analogues of this compound, a similar strategy could be employed. 4,4-difluorocyclohexane-1-sulfonic acid would be the starting material, which could then be subjected to microwave irradiation in the presence of an activating agent and a variety of primary or secondary amines to generate a library of N-substituted sulfonamide analogues. The efficiency of this method allows for the rapid exploration of structure-activity relationships by varying the amine component.

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Reaction Temperature | Often high, requiring reflux | Precise temperature control |

| Yields | Moderate to good | Often higher yields organic-chemistry.org |

| By-products | More prevalent | Reduced formation of by-products researchgate.net |

| Energy Consumption | High | Low |

Total Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized starting from the commercially available 4,4-difluorocyclohexanone. chemicalbook.comsigmaaldrich.com This multi-step synthesis would involve the introduction of the sulfonamide functionality onto the cyclohexane (B81311) ring.

Step 1: Reductive Amination of 4,4-Difluorocyclohexanone

The synthesis would likely commence with the reductive amination of 4,4-difluorocyclohexanone to form 4,4-difluorocyclohexylamine. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, in the presence of an ammonia source.

Step 2: Sulfonylation of 4,4-Difluorocyclohexylamine

The resulting 4,4-difluorocyclohexylamine can then be converted to the corresponding sulfonyl chloride. A common method for this transformation is the reaction of the amine with sulfuryl chloride (SO₂Cl₂) in the presence of a base.

Step 3: Ammonolysis of 4,4-Difluorocyclohexane-1-sulfonyl Chloride

The final step in the synthesis would be the reaction of 4,4-difluorocyclohexane-1-sulfonyl chloride with ammonia to yield the target compound, this compound. This is a standard method for the formation of primary sulfonamides. libretexts.org

An alternative approach could involve the conversion of 4,4-difluorocyclohexanone to a corresponding sulfonic acid derivative, which is then converted to the sulfonamide. However, the reductive amination route provides a more direct pathway.

Derivatization Strategies and Functional Group Transformations

The structural modification of this compound can provide access to a diverse range of analogues with potentially altered biological activities and physicochemical properties. These modifications can be targeted at either the sulfonamide moiety or the cyclohexane ring.

Modification of the Sulfonamide Moiety

The sulfonamide group offers several avenues for derivatization. The nitrogen atom of the sulfonamide can be alkylated, arylated, or acylated to introduce a wide variety of substituents.

N-Alkylation: Reaction of this compound with alkyl halides in the presence of a base would yield N-alkylated derivatives.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups at the sulfonamide nitrogen. rsc.org

N-Acylation: Acylation with acid chlorides or anhydrides would produce N-acylsulfonamides.

Functionalization of the Cyclohexane Ring

While the fluorine atoms at the C4 position are generally unreactive, the other positions on the cyclohexane ring present opportunities for functionalization. However, direct C-H functionalization of a saturated carbocycle can be challenging and may require the use of advanced synthetic methods.

One potential strategy involves the introduction of unsaturation into the ring, which can then serve as a handle for further functionalization. For instance, elimination reactions could introduce a double bond, which could then be subjected to a variety of transformations such as epoxidation, dihydroxylation, or addition reactions.

Another approach could involve the use of radical-based C-H functionalization methods, although selectivity can be a significant challenge.

Palladium-Catalyzed Coupling Reactions for Analogues

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. scispace.com These reactions could be utilized to synthesize analogues of this compound that would be difficult to access through other methods.

For instance, if a handle such as a halide or a triflate is introduced onto the cyclohexane ring, a variety of coupling partners can be introduced via reactions like the Suzuki, Stille, or Sonogashira couplings. libretexts.org

Suzuki Coupling: This reaction would allow for the introduction of aryl or vinyl groups by coupling an organoboron reagent with a halide or triflate on the cyclohexane ring.

Stille Coupling: This involves the coupling of an organotin compound with an organic halide or triflate.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Furthermore, as mentioned in section 2.4.1, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the N-arylation of the sulfonamide moiety. rsc.org The choice of phosphine (B1218219) ligands is often crucial for the success of these reactions. libretexts.org

Table 2: Key Palladium-Catalyzed Coupling Reactions for Analogue Synthesis

| Reaction | Coupling Partners | Bond Formed |

| Suzuki Coupling | Organoboron Reagent + Organic Halide/Triflate | C-C |

| Stille Coupling | Organotin Reagent + Organic Halide/Triflate | C-C |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide/Triflate | C-C (sp-sp²) |

| Buchwald-Hartwig Amination | Amine + Organic Halide/Triflate | C-N |

Molecular Design Principles and Structure Activity Relationship Sar Studies of 4,4 Difluorocyclohexane 1 Sulfonamide Analogues

Rational Design Incorporating the 4,4-Difluorocyclohexane-1-sulfonamide (B6233897) Scaffold

The rational design of inhibitors based on the this compound scaffold is rooted in the principles of bioisosterism and conformational control. researchgate.netscispace.com The 4,4-difluorocyclohexane moiety is often employed as a saturated, three-dimensional bioisostere of more traditional groups like phenyl or cyclohexyl rings. cambridgemedchemconsulting.com Its purpose is to optimize physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability while providing a defined spatial orientation for appended functional groups. researchgate.net

The introduction of the gem-difluoro (CF2) group at the 4-position serves several key purposes:

Metabolic Blocking: The C-F bond is exceptionally strong, making the CF2 group resistant to metabolic oxidation, a common liability for unsubstituted aliphatic rings. u-tokyo.ac.jp

Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets. u-tokyo.ac.jp

Conformational Constraint: The gem-difluoro substitution influences the conformational equilibrium of the cyclohexane (B81311) ring, often favoring specific chair or twist-boat conformations that can pre-organize the molecule for optimal binding to a biological target. beilstein-journals.org

Electronic Effects: The highly electronegative fluorine atoms create a significant dipole moment across the ring, introducing polar character to an otherwise nonpolar scaffold. This allows for potential interactions with polar residues in a protein active site.

The sulfonamide group is a versatile and privileged functional group in drug design. nih.govnih.gov It is a well-established pharmacophore that can act as a hydrogen bond donor and acceptor, and its geometry is suitable for occupying specific pockets within an enzyme's active site. researchgate.net The combination of the rigid, polar 4,4-difluorocyclohexane "scaffold" with the interactive sulfonamide "warhead" creates a powerful platform for designing potent and selective inhibitors for a range of biological targets.

Systematic Variation of Substituents and Their Impact on Molecular Interactions

Once the core scaffold is established, systematic variation of substituents on the sulfonamide nitrogen (R in the general structure) is a critical step in optimizing potency and selectivity. Structure-activity relationship (SAR) studies for sulfonamide-based inhibitors are well-documented, and these principles can be applied to analogues of this compound. nih.govresearchgate.netnih.gov

The nature of the 'R' group dictates the types of interactions the molecule can form within the target's binding site. Key variations include:

Aromatic and Heterocyclic Rings: Substitution with phenyl, pyridyl, or other aromatic systems can lead to beneficial π-π stacking or hydrophobic interactions. Further substitution on these rings with electron-donating or electron-withdrawing groups can fine-tune electronic properties and introduce additional hydrogen bonding opportunities.

Alkyl Chains: Simple alkyl or cycloalkyl groups can probe hydrophobic pockets of varying size and shape.

Functionalized Groups: Incorporating groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) can establish specific, high-affinity interactions with key amino acid residues like aspartate, serine, or lysine.

The following table illustrates a hypothetical SAR for a series of analogues targeting a generic kinase, demonstrating how systematic changes can impact inhibitory activity.

| Compound ID | R Group on Sulfonamide | IC₅₀ (nM) | Rationale for Activity Change |

| 1 | -H | 5000 | Unsubstituted sulfonamide shows weak baseline activity. |

| 2 | -CH₃ | 2500 | Small alkyl group adds minor hydrophobic interaction. |

| 3 | -Phenyl | 800 | Phenyl ring engages in hydrophobic/π-stacking interactions. |

| 4 | -4-Chlorophenyl | 150 | Electron-withdrawing chloro group enhances binding, possibly through halogen bonding or probing a specific sub-pocket. nih.gov |

| 5 | -4-Hydroxyphenyl | 300 | Hydroxyl group can act as a hydrogen bond donor/acceptor, but may introduce unfavorable desolvation penalties if the pocket is purely hydrophobic. |

| 6 | -3-Pyridyl | 250 | Pyridyl nitrogen acts as a hydrogen bond acceptor, forming a key interaction with a donor residue in the active site. |

This is a hypothetical data table created to illustrate SAR principles.

Conformational Analysis of the 4,4-Difluorocyclohexane Ring System and its Influence on Activity

Unlike an unsubstituted cyclohexane ring, which rapidly interconverts between two equivalent chair conformations, the 4,4-difluorocyclohexane ring exhibits a more complex conformational landscape. mdpi.com The presence of the two bulky and electronegative fluorine atoms can destabilize a perfect chair conformation and introduce a preference for twisted or flattened forms. This conformational preference is critical as it dictates the spatial orientation of the sulfonamide group.

The gem-difluorination imparts a degree of facial polarity to the ring. beilstein-journals.org The C-F bonds create a strong local dipole, making one "face" of the ring more electron-rich than the other. This can influence how the molecule orients itself upon entering a protein binding site. A conformationally constrained ligand pays a lower entropic penalty upon binding, which can translate into higher affinity and potency. By locking the sulfonamide into a specific axial or equatorial-like orientation, the 4,4-difluorocyclohexane ring ensures that the key interacting moiety is presented to the target protein in an optimal geometry for binding.

Investigating the Role of the Fluorine Atoms in Molecular Recognition

The fluorine atoms in the 4,4-difluorocyclohexane scaffold are not mere passive substituents for blocking metabolism. They play an active and multifaceted role in molecular recognition. u-tokyo.ac.jpnih.gov

Hydrogen Bond Acceptor: Although a C-F bond is a weak hydrogen bond acceptor, in an environment where stronger acceptors are absent, it can form stabilizing non-covalent interactions with suitable hydrogen bond donors (e.g., the N-H of a peptide backbone or arginine/lysine side chains).

Dipole-Dipole Interactions: The significant dipole moment of the C-F bonds can engage in favorable electrostatic interactions with polar functional groups within the protein active site, such as the carbonyl groups of peptide bonds or the side chains of asparagine and glutamine.

Orthogonal Multipolar Interactions: The CF2 group can engage in specific interactions with electron-rich aromatic systems (e.g., phenylalanine, tyrosine, tryptophan) through favorable multipolar interactions between the electron-deficient carbon of the CF2 group and the electron-rich face of the aromatic ring.

These subtle but significant interactions contribute to both the affinity and selectivity of the ligand for its target.

Linker Chemistry and its Effect on Biological Target Engagement

In many drug design strategies, molecular scaffolds serve to connect different pharmacophoric elements. The this compound unit can act as a central hub from which linkers can be extended to engage secondary binding sites or to create bifunctional inhibitors. nih.govdundee.ac.uk

For instance, a flexible alkyl or polyethylene (B3416737) glycol (PEG) linker attached to the sulfonamide nitrogen can be used to connect the core scaffold to another functional group that binds to an adjacent pocket on the protein surface. The length and composition of this linker are critical and must be optimized to ensure the two pharmacophores can bind to their respective sites simultaneously without undue strain.

Interestingly, the sulfonamide group itself can function as a rigid and effective linker. Molecular modeling studies have shown that the sulfonamide moiety is well-suited to form a network of hydrogen bonds with specific amino acid constellations, such as the arginine triads found in influenza neuraminidase. nih.gov In such cases, the 4,4-difluorocyclohexane group serves to anchor the molecule and orient the sulfonamide linker for optimal interaction with the target residues, demonstrating the synergistic interplay between the scaffold's components.

Computational Chemistry and Molecular Modeling of 4,4 Difluorocyclohexane 1 Sulfonamide

Molecular Docking Studies with Biological Macromolecular Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciepub.com It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For a molecule like 4,4-Difluorocyclohexane-1-sulfonamide (B6233897), docking studies would be essential to identify potential biological targets and understand the structural basis of its activity.

Docking simulations place the flexible ligand (this compound) into the binding site of a rigid or flexible macromolecular target, typically a protein. The sulfonamide functional group (–SO₂NH–) is a key pharmacophore known to interact with a variety of enzymes. rjb.ro For instance, in many antibacterial sulfonamides, this group mimics the p-aminobenzoic acid (PABA) substrate, allowing it to bind to the active site of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate synthesis pathway of bacteria. nih.gov

A hypothetical docking study of this compound into a bacterial DHPS active site would likely predict that the sulfonamide's oxygen atoms and nitrogen atom form critical hydrogen bonds with key amino acid residues, such as Arginine and Serine. nih.gov The difluorocyclohexane ring would occupy a hydrophobic pocket, with the fluorine atoms potentially modulating binding affinity and physicochemical properties. The specific conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the orientation of the sulfonamide group would be key determinants of the binding mode. Docking programs can identify the most favorable binding pose based on these interactions. nih.gov

After generating various possible binding poses, a scoring function is used to estimate the binding free energy for each pose, ranking them to identify the most likely and stable interaction. jmchemsci.com These scores are typically expressed in kcal/mol, with more negative values indicating stronger predicted binding affinity. jmchemsci.comchemmethod.com

For example, docking studies of various sulfonamide derivatives against protein targets have reported binding affinities ranging from -7.0 to -9.0 kcal/mol for active compounds. sciepub.comjmchemsci.com It would be anticipated that this compound would need to achieve a comparable score against a potential target to be considered a promising candidate.

Table 1: Hypothetical Docking Results for this compound against Various Targets

This table illustrates the type of data generated from a molecular docking study. The values are representative examples based on typical results for sulfonamide inhibitors.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydropteroate Synthase (DHPS) | 1AJ0 | -8.2 | Arg63, Ser219, Phe190 |

| Carbonic Anhydrase II | 4J98 | -7.5 | His94, His96, Thr199, Thr200 |

| Cyclooxygenase-2 (COX-2) | 3LN1 | -7.9 | Arg513, His90, Val523 |

| Human Topoisomerase II | 4FM9 | -8.6 | Arg727, Gly777 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. frontiersin.orgyoutube.com

An MD simulation of the this compound-protein complex would be initiated using the best pose from docking. The simulation, typically run for hundreds of nanoseconds, would reveal whether the key interactions (like hydrogen bonds) are maintained over time. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site would be used to assess the stability of the complex. A stable RMSD trajectory suggests a stable binding mode. researchgate.net These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. mdpi.comekb.eg These methods provide information on molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interaction capabilities. indexcopernicus.com

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and the preferred conformation of the difluorocyclohexane ring.

Calculate Molecular Electrostatic Potential (MEP): Generate a map of electrostatic potential on the molecule's surface. This map reveals electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions, highlighting the areas most likely to engage in electrostatic interactions and hydrogen bonding. mdpi.comindexcopernicus.com The oxygen atoms of the sulfonamide group would be expected to be regions of high negative potential.

Analyze Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap can be correlated with molecular stability; a larger gap implies higher stability and lower reactivity. indexcopernicus.com

Table 2: Representative Data from Quantum Chemical Calculations of a Sulfonamide

This table shows typical electronic properties that would be calculated for this compound using DFT.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 4.5 Debye | Measures overall molecular polarity |

In Silico Prediction of Biological Properties (e.g., target-binding, enzyme inhibition)

In the early stages of drug discovery, it is vital to assess a compound's potential drug-like properties. In silico tools are used to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govresearchgate.net These predictions help to identify candidates with a higher probability of success in clinical trials by flagging potential liabilities early on.

For this compound, ADMET prediction would involve evaluating parameters such as:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. It assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Pharmacokinetic Properties: Predictions of aqueous solubility, intestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net

Toxicity Prediction: Screening for potential mutagenic, tumorigenic, or other toxic characteristics. nih.govnih.gov

The gem-difluoro group on the cyclohexane ring would be expected to lower the pKa of nearby protons and increase lipophilicity compared to a non-fluorinated analog, which could significantly impact its ADMET profile. researchgate.net

Table 3: Predicted Physicochemical and ADMET Properties for this compound

| Property/Rule | Predicted Value (Illustrative) | Status |

| Molecular Weight | < 500 g/mol | Pass |

| LogP (Lipophilicity) | < 5 | Pass |

| Hydrogen Bond Donors | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | ≤ 10 | Pass |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeant | No | Favorable (for peripheral targets) |

| CYP450 Inhibitor | No | Favorable |

| AMES Mutagenicity | Non-mutagenic | Favorable |

Ligand-Based and Structure-Based Drug Design Strategies

The computational methods described above are integral to both ligand-based and structure-based drug design strategies, which are the two main pillars of computer-aided drug design (CADD). taylorandfrancis.com

Structure-Based Drug Design (SBDD): This approach is used when the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography). acs.org Molecular docking and MD simulations are core SBDD techniques. If this compound were identified as a "hit" compound, its docked pose within the target's active site would be used as a blueprint to design new analogs with improved potency and selectivity. acs.org For example, modifications could be made to the cyclohexane ring to enhance hydrophobic interactions or to the sulfonamide moiety to optimize hydrogen bonding.

Ligand-Based Drug Design (LBDD): This strategy is employed when the structure of the target is unknown, but a set of molecules with known activity is available. nih.gov LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. If a series of active sulfonamide compounds were known, a pharmacophore model could be built to define the essential 3D arrangement of chemical features required for activity. This compound could then be evaluated for its fit to this model. This approach is a cost-effective strategy for discovering new active molecules based on the structural and functional properties of known drugs. nih.govutrgv.edu

Advanced Analytical Methodologies for Research on 4,4 Difluorocyclohexane 1 Sulfonamide

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the synthesis and identification of 4,4-Difluorocyclohexane-1-sulfonamide (B6233897). Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. mdpi.compnnl.gov

During synthesis, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the progress of a reaction in real-time. This allows chemists to track the consumption of reactants and the formation of the desired product, as well as identify any potential byproducts or impurities. nih.gov For product confirmation, the experimentally determined exact mass of the synthesized molecule is compared to its theoretically calculated mass. A close match confirms the successful synthesis and correct molecular formula. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap are at the forefront of providing the necessary high resolving power for this analysis. mdpi.comnih.gov

Future Research Directions and Translational Perspectives Pre Clinical

Development of Novel and Green Synthetic Methodologies

The advancement of 4,4-difluorocyclohexane-1-sulfonamide (B6233897) into preclinical and clinical development hinges on the availability of efficient, scalable, and environmentally benign synthetic routes. Future research should focus on moving beyond traditional, often harsh, fluorination and sulfonamide formation methods.

Key Research Areas:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including improved safety, scalability, and reaction control. acs.orgrsc.org The development of a continuous flow process for the synthesis of sulfonyl chlorides and their subsequent reaction to form sulfonamides could streamline the production of this compound and its derivatives. rsc.orggoogle.com This approach minimizes waste and allows for the safe handling of potentially hazardous reagents. acs.org

Catalytic Asymmetric Synthesis: To explore the full potential of this scaffold, the development of methods for the asymmetric synthesis of chiral derivatives is crucial. Future work should investigate catalytic asymmetric fluorination of cyclohexanone (B45756) precursors or the enantioselective synthesis of the cyclohexane (B81311) ring itself. nih.govmdpi.comresearchgate.net This would provide access to enantiomerically pure compounds, which is essential for understanding structure-activity relationships.

Green Fluorinating Reagents: Research into the use of greener, less hazardous fluorinating reagents is a critical area. dovepress.com Moving away from traditional reagents that generate significant waste towards catalytic or recyclable fluorinating agents would enhance the sustainability of the synthesis. dntb.gov.uaresearchgate.net

One-Pot Procedures: The development of one-pot or tandem reactions that combine fluorination and sulfonamide formation would significantly improve the efficiency of the synthesis by reducing the number of purification steps and minimizing solvent usage. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and process control. acs.orgrsc.org | Development of continuous flow reactors for fluorination and sulfonamidation steps. google.com |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure derivatives for improved SAR studies. nih.govresearchgate.net | Chiral catalysts for asymmetric fluorination or cyclohexane ring formation. nih.govmdpi.com |

| Green Fluorinating Reagents | Reduced environmental impact and improved safety. dovepress.com | Exploration of catalytic and recyclable fluorinating agents. dntb.gov.uaresearchgate.net |

| One-Pot Procedures | Increased efficiency, reduced waste, and lower costs. mdpi.com | Tandem reaction sequences combining key synthetic steps. |

Integration of Advanced Computational Approaches for Accelerated Discovery

Computational chemistry and machine learning are poised to revolutionize the drug discovery process. For this compound, these tools can accelerate the identification of promising derivatives and predict their biological activities.

Key Research Areas:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a correlation between the structural features of this compound derivatives and their biological activity. researchgate.net This can guide the design of new analogs with improved potency and selectivity.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms, such as random forests and artificial neural networks, can be trained on existing data for sulfonamides and fluorinated compounds to predict the biological activity of novel this compound derivatives. researchgate.netuminho.ptplos.org This in silico screening can prioritize the synthesis of the most promising compounds. acs.org

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding modes of this compound derivatives to various biological targets, providing insights into the molecular basis of their activity and guiding lead optimization.

| Computational Approach | Application in Drug Discovery | Expected Outcome |

| QSAR | Predicting biological activity based on chemical structure. researchgate.net | Guiding the design of more potent and selective analogs. |

| Machine Learning/AI | High-throughput virtual screening of compound libraries. uminho.ptplos.org | Prioritization of synthetic targets with a higher probability of success. researchgate.netacs.org |

| Molecular Docking | Simulating the interaction between a ligand and its target protein. | Understanding binding modes and identifying key interactions for optimization. |

Exploration of New In Vitro Biological Targets and Therapeutic Areas

The sulfonamide moiety is a versatile pharmacophore with a broad range of biological activities. researchgate.netajchem-b.com The unique properties conferred by the difluorocyclohexane ring could lead to the discovery of novel biological targets and therapeutic applications.

Key Research Areas:

Anticancer Activity: Sulfonamide derivatives have shown significant promise as anticancer agents, targeting various pathways involved in cancer progression. wisdomlib.orgscispace.com Screening of a library of this compound derivatives against a panel of cancer cell lines could identify novel anticancer drug candidates. wisdomlib.org

Antidiabetic Potential: Some sulfonamides exhibit antidiabetic properties, for example, by inhibiting enzymes like α-glucosidase. researchgate.netrsc.org Investigating the potential of this compound derivatives as modulators of metabolic targets could open up new avenues for the treatment of diabetes. researchgate.netrsc.org

Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated compounds attractive for CNS drug discovery. nih.gov The diverse biological activities of sulfonamides in the CNS suggest that this compound derivatives could be explored for their potential in treating neurological and psychiatric disorders. nih.gov

Antimicrobial Activity: While resistance is a concern with older sulfonamide antibiotics, novel sulfonamide derivatives continue to be explored for their antimicrobial properties. tandfonline.com The unique structural features of this compound may lead to derivatives that can overcome existing resistance mechanisms. tandfonline.com

Design and Synthesis of this compound as Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The presence of fluorine in this compound makes it an attractive scaffold for the development of such probes.

Key Research Areas:

¹⁹F-NMR Probes: The fluorine atoms in the scaffold can serve as a handle for ¹⁹F-NMR spectroscopy, a powerful technique for studying ligand-protein interactions. nih.gov

PET Imaging Agents: The introduction of a fluorine-18 (B77423) (¹⁸F) isotope would enable the use of these compounds as positron emission tomography (PET) imaging agents for in vivo studies. researchgate.netnih.govdntb.gov.ua

Fluorescent Probes: The scaffold can be functionalized with fluorophores to create fluorescent probes for visualizing biological processes in real-time. nih.govnih.gov

Bioorthogonal Chemistry: The incorporation of bioorthogonal handles, such as azides or alkynes, would allow for the specific labeling of biological targets in living systems. acs.orgwikipedia.org The inertness of the C-F bond is advantageous in this context. wikipedia.org

| Probe Type | Application | Key Feature |

| ¹⁹F-NMR Probes | Studying ligand-protein binding and conformational changes. nih.gov | The presence of fluorine provides a unique NMR signal. |

| PET Imaging Agents | In vivo imaging of drug distribution and target engagement. researchgate.netnih.gov | Incorporation of the ¹⁸F isotope. dntb.gov.ua |

| Fluorescent Probes | Visualizing biological processes and target localization. nih.govnih.gov | Attachment of a fluorescent dye. |

| Bioorthogonal Probes | Specific labeling of biomolecules in living systems. acs.orgwikipedia.org | Incorporation of a bioorthogonal functional group. |

Potential as a Privileged Scaffold for Diversified Chemical Libraries

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The combination of the sulfonamide and difluorocyclohexane motifs suggests that this compound could serve as a privileged scaffold for the construction of diverse chemical libraries.

Key Research Areas:

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to generate a wide range of structurally diverse compounds from the this compound core. cam.ac.uknih.govcam.ac.uk This would enable the exploration of a broader area of chemical space and increase the chances of discovering novel biological activities.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be used as a starting point for FBDD campaigns, where small fragments are screened for binding to a target, and then grown or linked to generate more potent leads. nih.gov

Scaffold Hopping: The unique properties of the difluorocyclohexane ring can be exploited in scaffold hopping approaches to design novel compounds with improved properties compared to existing drugs.

| Library Design Strategy | Objective | Potential Impact |

| Diversity-Oriented Synthesis (DOS) | To create a collection of structurally diverse compounds. cam.ac.uknih.govcam.ac.uk | Increased probability of identifying novel biological activities. |

| Fragment-Based Drug Discovery (FBDD) | To identify and optimize small molecule fragments that bind to a target. nih.gov | Efficient discovery of novel lead compounds. |

| Scaffold Hopping | To replace a known core structure with a novel one while retaining biological activity. | Development of new chemical entities with improved drug-like properties. |

Q & A

Q. How can machine learning optimize reaction conditions for derivative synthesis?

- Data Curation : Compile historical data (yield, temperature, solvent) into a training set. Use platforms like TensorFlow or PyTorch to build predictive models.

- Active Learning : Iteratively refine models by incorporating new experimental results. Prioritize high-entropy regions (e.g., unexplored solvent mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.